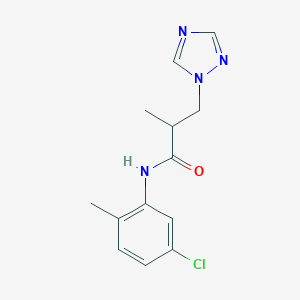
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as CMT-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMT-3 is a triazole-based compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs).
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as cancer research, bone regeneration, and dental research. In cancer research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In bone regeneration research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation. It has also been shown to enhance the mineralization of bone tissue.
In dental research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of bacteria that cause dental caries and periodontal disease. It has also been shown to promote the mineralization of dental tissue.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, promote bone regeneration, and inhibit the growth of cancer cells and bacteria that cause dental caries and periodontal disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria that cause dental caries and periodontal disease. This makes it a promising candidate for the development of new cancer treatments and dental products. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Direcciones Futuras
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. One direction is to further investigate its potential applications in cancer research, bone regeneration, and dental research. Another direction is to develop new formulations of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide that can enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in humans.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells, promote bone regeneration, and inhibit the growth of bacteria that cause dental caries and periodontal disease. Further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction between 5-chloro-2-methylbenzoic acid and 2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-3-4-11(14)5-12(9)17-13(19)10(2)6-18-8-15-7-16-18/h3-5,7-8,10H,6H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHEPFVOSVJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
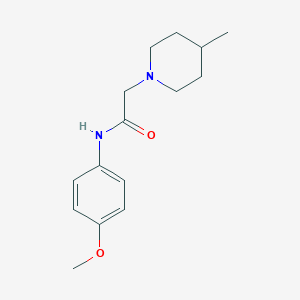

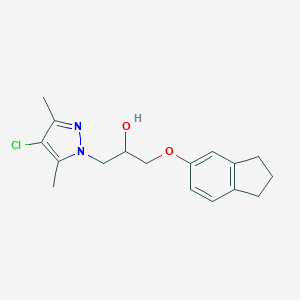
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
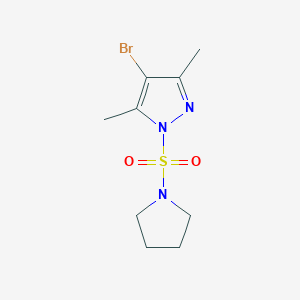
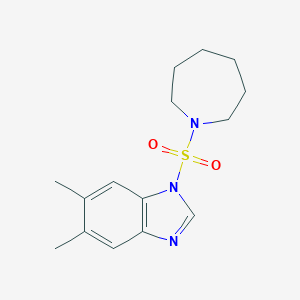
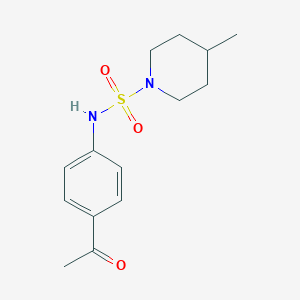
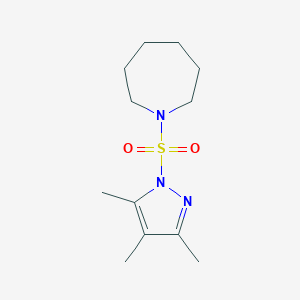
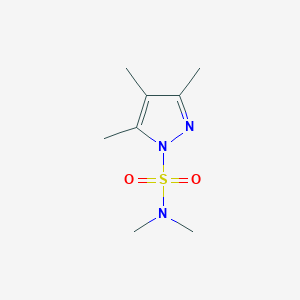

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)